

# An In-depth Technical Guide to the Mitochondrial Fission Inhibitor THP104c

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: THP104c  
Cat. No.: B15575842

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## Abstract

**THP104c** is a small molecule inhibitor of mitochondrial fission, a critical cellular process implicated in a variety of physiological and pathological states. This technical guide provides a comprehensive overview of the available information on **THP104c**, including its chemical properties and a proposed synthetic pathway based on related compounds. It also details the broader mechanism of mitochondrial fission and the role of inhibitors in this pathway. While specific discovery and detailed experimental data for **THP104c** are not extensively documented in publicly accessible literature, this guide consolidates the current knowledge to support further research and drug development efforts.

## Introduction to THP104c

**THP104c** is identified as a potent inhibitor of mitochondrial fission.[1] Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and distribution, which is crucial for cellular homeostasis, energy production, and signaling. Dysregulation of mitochondrial dynamics, particularly excessive fission, has been linked to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Small molecule inhibitors of mitochondrial fission, such as **THP104c**, are therefore valuable tools for studying these processes and hold therapeutic potential.

### Chemical Properties of THP104c

Property	Value
Molecular Formula	C <sub>20</sub> H <sub>16</sub> N <sub>4</sub> O <sub>2</sub> S
Molecular Weight	376.43 g/mol
CAS Number	877792-12-6[1][3]
Appearance	Solid
Purity	≥98% (as reported by commercial suppliers)
Solubility	Soluble in DMSO

Table 1: Physicochemical properties of **THP104c**.

## Discovery and Synthesis (Proposed)

Detailed information regarding the specific discovery and synthetic route of **THP104c** is not readily available in the public domain. However, based on its chemical structure, which features a 2-thioxo-4-quinazolinone core, a plausible synthetic pathway can be proposed. The synthesis of such derivatives often involves the condensation of an anthranilic acid derivative with an isothiocyanate.[4][5][6]

## Proposed Experimental Protocol for the Synthesis of a 2-Thioxo-4-quinazolinone Core

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of **THP104c**.

Materials:

- 2-Aminobenzoic acid derivative
- Appropriate isothiocyanate
- Solvent (e.g., ethanol, water, or solvent-free conditions)[4][6]
- Base (optional, e.g., potassium carbonate)

- Standard laboratory glassware and purification equipment (e.g., column chromatography)

#### Procedure:

- **Reaction Setup:** A mixture of the 2-aminobenzoic acid derivative (1 equivalent) and the corresponding isothiocyanate (1.1 equivalents) is prepared in a suitable solvent.
- **Reaction Conditions:** The reaction mixture is heated under reflux for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).<sup>[4][6]</sup>
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 2-thioxo-4-quinazolinone derivative.

#### Quantitative Data (Hypothetical):

Step	Reactant A	Reactant B	Product	Yield (%)	Purity (%)
1	Substituted Anthranilic Acid	Substituted Isothiocyanate	THP104c	70-90	>95

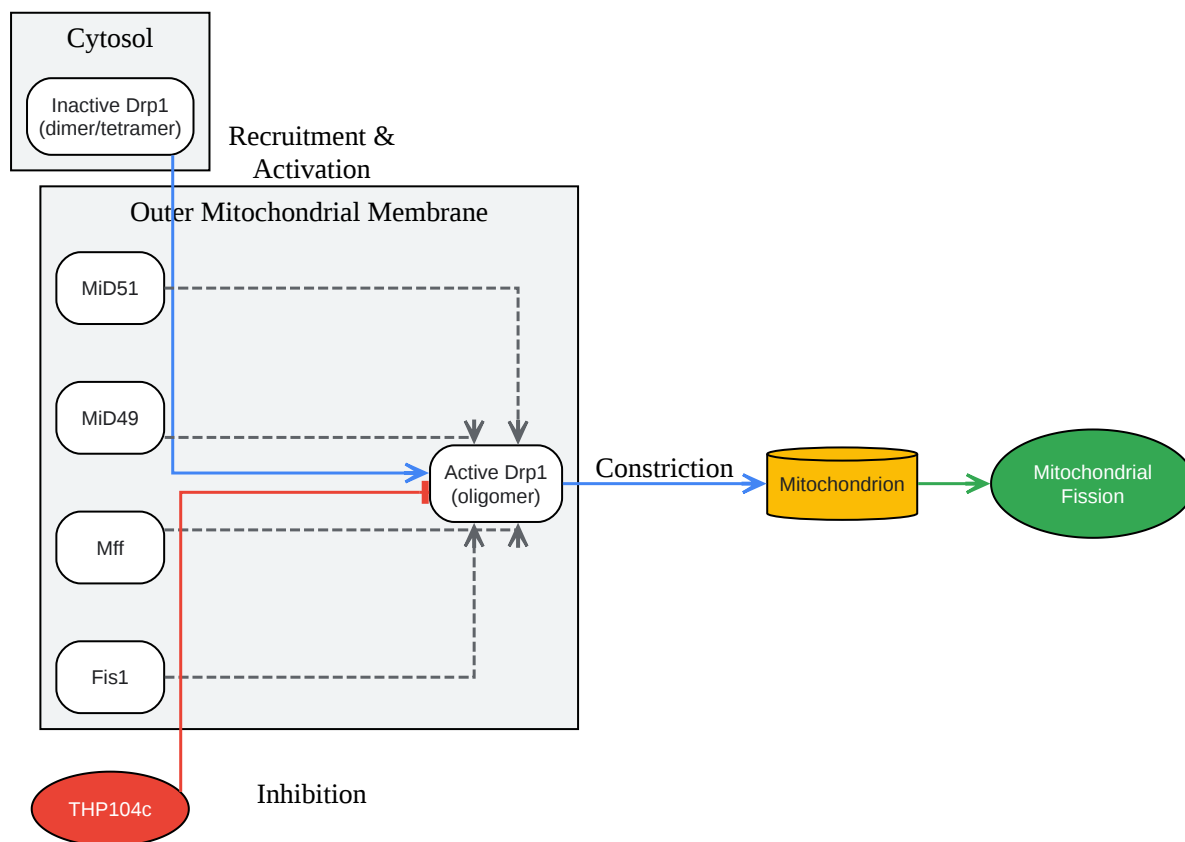
Table 2: Hypothetical quantitative data for the synthesis of **THP104c** based on typical yields for similar reactions.

## Mechanism of Action: Inhibition of Mitochondrial Fission

**THP104c** functions as an inhibitor of mitochondrial fission. This process is primarily mediated by the dynamin-related protein 1 (Drp1), a large GTPase.<sup>[7]</sup>

## Signaling Pathway of Mitochondrial Fission

The process of mitochondrial fission involves the recruitment of cytosolic Drp1 to the outer mitochondrial membrane, where it oligomerizes and constricts the membrane in a GTP-dependent manner, leading to the division of the mitochondrion.



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Caption: Mitochondrial fission signaling pathway and the inhibitory action of **THP104c**.

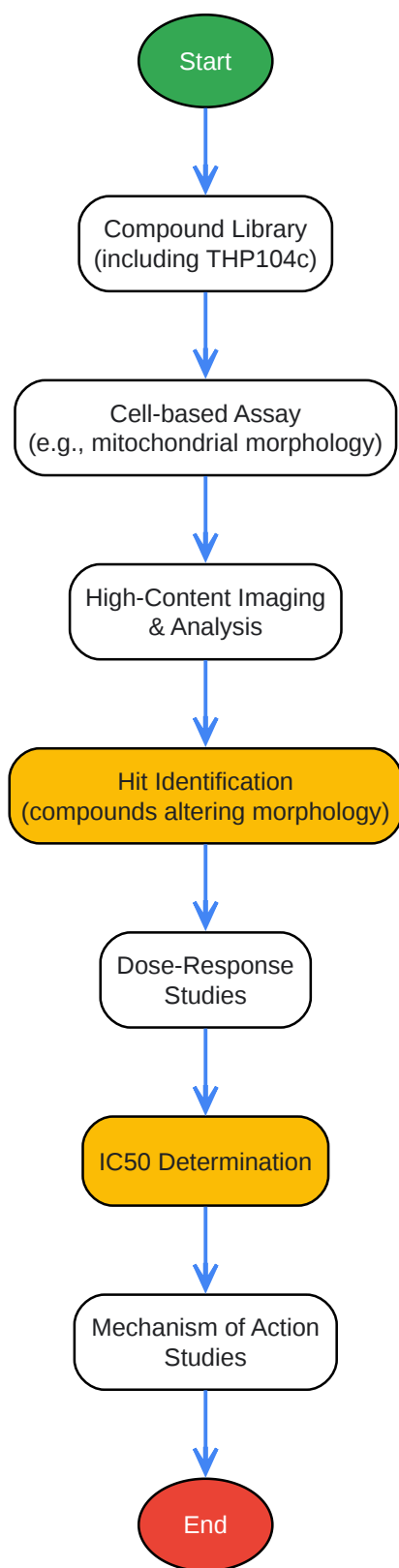
While the precise molecular target of **THP104c** within the fission machinery is not explicitly detailed in the available literature, small molecule inhibitors of mitochondrial fission typically act by interfering with Drp1 activity. This can occur through various mechanisms, such as inhibiting

its GTPase activity, preventing its translocation to the mitochondria, or disrupting its interaction with receptor proteins on the outer mitochondrial membrane like Fis1, Mff, MiD49, and MiD51.

## Experimental Workflows

The following diagrams illustrate general experimental workflows that can be employed to study the effects of **THP104c**.

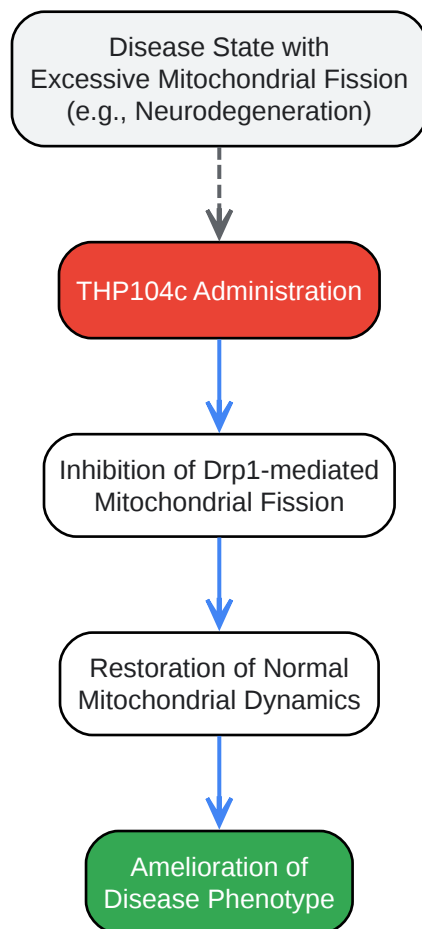
### In Vitro Compound Screening Workflow



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Caption: A typical workflow for in vitro screening of mitochondrial fission inhibitors.

## Logical Relationship of THP104c's Therapeutic Potential



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Caption: Logical flow from disease state to therapeutic outcome with **THP104c**.

## Conclusion

**THP104c** is a valuable chemical probe for investigating the role of mitochondrial fission in health and disease. While the specific details of its discovery and a validated synthetic protocol are not publicly available, its known chemical structure allows for a proposed synthetic route based on established organic chemistry principles. Its function as a mitochondrial fission inhibitor places it as a compound of interest for research into a wide range of pathological conditions. Further studies are warranted to fully elucidate its precise mechanism of action, pharmacokinetic and pharmacodynamic properties, and therapeutic potential. This guide provides a foundational resource for researchers and drug developers working with or interested in **THP104c** and the broader field of mitochondrial dynamics.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Mitochondrial Fission Inhibitor THP104c]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575842#investigating-the-discovery-and-synthesis-of-thp104c]

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